Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a 1,3,4-thiadiazole derivative characterized by a benzo[d][1,3]dioxole (piperonyl) carboxamido substituent at position 5 of the thiadiazole ring. This compound features dual thioether and acetamido linkages, with an ethyl ester terminal group (Figure 1). The benzo[d][1,3]dioxole moiety is a methylenedioxy aromatic system, a bioisostere commonly associated with enhanced lipophilicity and metabolic stability compared to simpler alkoxy substituents (e.g., methoxy) . The thiadiazole core is a heterocyclic scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S2/c1-2-24-13(22)6-17-12(21)7-27-16-20-19-15(28-16)18-14(23)9-3-4-10-11(5-9)26-8-25-10/h3-5H,2,6-8H2,1H3,(H,17,21)(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXGKTKVDQBGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of Benzo[d][1,3]dioxole-5-carboxamido intermediate: : This step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with suitable amines under amide-bond forming conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This derivative is generally synthesized by cyclizing thiosemicarbazide with carboxylic acid chlorides or anhydrides.
Thiol-Ester Coupling: : The thiadiazole-thiol group is then coupled with the ethyl 2-bromoacetamidoacetate through a nucleophilic substitution reaction.
Final Coupling Reaction: : Finally, the intermediate from step 3 is reacted with the amide intermediate from step 1 to yield the final product.
Industrial Production Methods
Industrial production involves optimizing the reaction conditions to maximize yield and purity. Solvent choice, temperature control, and reaction time are crucial. Techniques like continuous flow synthesis and automated batch reactions may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur and amide functionalities.
Reduction: : Reduction of the thiadiazole or amide group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at various reactive sites of the molecule, particularly the benzo[d][1,3]dioxole and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides, various nucleophiles.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Various substituted derivatives depending on the reacting groups.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of complex organic molecules, owing to its multifunctional nature.
Biology
Medicine
Research is ongoing into its potential as a pharmacophore for the development of new drugs, particularly in oncology and antimicrobial studies.
Industry
In industrial applications, it could be a precursor in the synthesis of materials with specific electronic or photochemical properties.
Mechanism of Action
The compound's mechanism of action largely depends on its interactions at the molecular level:
Molecular Targets
Enzymes: : It may inhibit or activate certain enzymes.
Receptors: : Potential binding to cellular receptors.
Pathways Involved
Cell Signaling: : Modulates pathways involved in cell proliferation or apoptosis.
Metabolic Pathways: : May interfere with or enhance specific metabolic reactions.
Comparison with Similar Compounds
Structural Features
The target compound shares structural homology with other 1,3,4-thiadiazole derivatives but differs in substituent composition:
Key Observations :
- Unlike derivatives with simple thioalkyl chains (e.g., 5e, 5k), the target compound’s thioether-acetamido-ester architecture may improve solubility and bioavailability.
Key Observations :
- The benzo[d][1,3]dioxole group may slightly elevate melting points compared to methoxy-substituted analogs (e.g., Compound 44) due to increased molecular symmetry and π-π stacking .
- Yields for the target compound are projected to align with those of structurally similar derivatives (e.g., 72–88% in ).
Antifungal Activity
Compounds with thiadiazole-thioether motifs (e.g., ’s oxadiazole-thiadiazole hybrids) exhibit antifungal activity via ergosterol biosynthesis inhibition. The target compound’s benzo[d][1,3]dioxole group may enhance activity against Candida spp. by mimicking sterol substrates .
Anticancer Activity
Thiadiazole derivatives with acetamido-ester termini (e.g., Compound 11 in , IC₅₀ = 1.98 μg/mL against HepG2) show moderate cytotoxicity. The target compound’s benzo[d][1,3]dioxole moiety may improve DNA intercalation or topoisomerase inhibition compared to simpler aryl groups .
Antimicrobial Activity
Halogenated analogs (e.g., Compound 5e , 4-chlorobenzylthio) demonstrate broad-spectrum antibacterial activity. The target compound’s lack of halogens may reduce toxicity but could limit potency against Gram-negative pathogens .
Biological Activity
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate (CAS Number: 1135222-03-5) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety fused with a thiadiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its thiadiazole and benzo[d][1,3]dioxole components. These structural elements are associated with various pharmacological effects:
- Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties against a range of bacterial strains. Research indicates that derivatives of 1,3,4-thiadiazoles have shown activity against pathogens such as E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) reported as low as 31.25 μg/mL .
- Anticancer Potential : The incorporation of the benzo[d][1,3]dioxole structure has been linked to anticancer activity. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation in various cell lines . The cytostatic properties observed in similar compounds suggest that this compound may also exhibit such effects.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction can lead to inhibition of key metabolic processes in pathogens or cancer cells.
- Synergistic Effects : By combining different active moieties within the same molecule, this compound could potentially enhance therapeutic efficacy through synergistic mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activities of related thiadiazole and benzo[d][1,3]dioxole compounds:
Q & A
Q. Example SAR Table :
| Substituent on Benzodioxole | Thiadiazole Modification | Observed Activity | Structural Notes |
|---|---|---|---|
| 4-Ethoxy (reference) | None | Baseline | Ester linkage |
| 4-Chloro | Methyl at C-5 | 2× antimicrobial | Increased lipophilicity |
| 5-Nitro | Bromine at C-2 | Inactive | Steric hindrance |
| Adapted from structural analogs in |
Advanced: What strategies can elucidate the compound’s mechanism of interaction with biological targets?
Methodological Answer:
In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics with purified enzymes (e.g., cyclooxygenase-2) .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
X-ray Crystallography : Co-crystallize the compound with its target (e.g., acetylcholinesterase) to resolve binding modes at ≤2.0 Å resolution .
Basic: How can purity and stability be ensured during storage?
Methodological Answer:
- Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm); target ≥95% purity .
- Storage Conditions : Store at –20°C in amber vials under argon to prevent ester hydrolysis and thiadiazole oxidation .
Advanced: How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups (pKa ~8–10), accelerating thioacetamide formation .
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pH Optimization : Maintain pH 7–8 (via phosphate buffer) to deprotonate thiols without hydrolyzing the ester moiety.
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Kinetic Study Example :
Solvent Dielectric Constant Reaction Rate (k, s<sup>-1</sup>) DMF 36.7 0.45 Ethanol 24.3 0.12 Data extrapolated from
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
